An In-depth Technical Guide on 1-(Dimethoxypyridin-2-yl)ethanone as a Building Block in Organic Synthesis
An In-depth Technical Guide on 1-(Dimethoxypyridin-2-yl)ethanone as a Building Block in Organic Synthesis
A Note to the Researcher: Initial searches for "1-(3,5-Dimethoxypyridin-2-yl)ethanone" did not yield specific, authoritative data on its synthesis or reactivity, suggesting it is a less common or novel compound. However, significant information is available for its structural isomer, 1-(5,6-Dimethoxypyridin-2-yl)ethanone . As a Senior Application Scientist, and with full editorial control to ensure technical accuracy and practical utility, this guide will focus on this well-documented and commercially available building block. The principles and reaction pathways discussed herein are foundational to pyridyl ketone chemistry and offer valuable, field-proven insights for researchers in drug development and organic synthesis.
Introduction: The Strategic Value of Substituted Pyridyl Ketones
Substituted pyridyl ketones are a cornerstone in the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.[1] The pyridine ring, a bioisostere of benzene, imparts unique properties such as improved solubility and metabolic stability, and the capacity for hydrogen bonding. The ketone functionality serves as a versatile synthetic handle for a myriad of chemical transformations.
Among this class of compounds, 1-(5,6-Dimethoxypyridin-2-yl)ethanone has emerged as a particularly valuable building block.[2] Its utility stems from the specific arrangement of its functional groups:
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The Acetyl Group (at C2): This ketone is a prime site for nucleophilic additions, condensations, and alpha-functionalization, enabling chain elongation and the introduction of new functionalities.
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The Pyridine Nitrogen: The basicity of the nitrogen atom can be exploited to direct reactions, influence the electronic properties of the ring, and serve as a coordination site for metal catalysts.
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The Methoxy Groups (at C5 and C6): These electron-donating groups modulate the reactivity of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic substitution. They also offer potential for demethylation to introduce phenolic hydroxyl groups, further expanding synthetic possibilities.
This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 1-(5,6-Dimethoxypyridin-2-yl)ethanone in modern organic synthesis.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties and handling requirements is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1203499-03-9 | |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Solid | |
| SMILES | CC(=O)C1=NC(=C(C=C1)OC)OC | [3] |
| InChI | 1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)9(10-7)13-3/h4-5H,1-3H3 |
Safety and Handling
Hazard Identification:
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed)
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Hazard Classifications: Acute Toxicity 4 (Oral)
Precautionary Measures & Storage:
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Handling: Avoid direct contact with the substance. Use in a well-ventilated area, preferably in a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
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Storage: Store in a cool, well-ventilated area in a tightly closed container.[4] The compound should be stored under an inert atmosphere at room temperature to maintain its stability and purity.[2]
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Fire Fighting: Use dry powder, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus.[5][6]
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Disposal: Dispose of as special waste in compliance with local and national regulations.[5]
Synthesis of 1-(5,6-Dimethoxypyridin-2-yl)ethanone
While specific synthetic routes for 1-(5,6-dimethoxypyridin-2-yl)ethanone are not extensively detailed in publicly available literature, its structure suggests plausible synthetic strategies based on established pyridine chemistry. A common approach to similar 2-acetylpyridine derivatives involves the manipulation of pre-functionalized pyridine rings.
A logical retrosynthetic analysis is presented below:
Figure 1: Retrosynthetic Analysis. A plausible retrosynthetic pathway for 1-(5,6-dimethoxypyridin-2-yl)ethanone.
Plausible Synthetic Workflow:
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Starting Material: A suitably substituted pyridine precursor, such as a 2-halo-5,6-dimethoxypyridine.
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Introduction of the Acetyl Group: This is often achieved through a Grignard reaction with a suitable methylating agent (e.g., methylmagnesium bromide) on a nitrile precursor (5,6-dimethoxypyridine-2-carbonitrile). Alternatively, a Weinreb amide intermediate could be employed for a more controlled addition.
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Purification: The crude product would typically be purified by column chromatography on silica gel.
Applications in Organic Synthesis: A Versatile Building Block
The synthetic utility of 1-(5,6-dimethoxypyridin-2-yl)ethanone lies in the reactivity of its acetyl group and the electronic nature of the dimethoxy-substituted pyridine ring. It serves as a precursor for a variety of more complex heterocyclic systems.
Condensation Reactions for Heterocycle Formation
The acetyl group is readily susceptible to condensation reactions with various reagents, leading to the formation of diverse heterocyclic systems.
Example: Synthesis of Pyrazole Derivatives
The reaction of 1-(5,6-dimethoxypyridin-2-yl)ethanone with hydrazine derivatives can yield pyrazole-containing compounds. These scaffolds are of significant interest in medicinal chemistry.
Figure 2: Pyrazole Synthesis. A representative reaction scheme for the synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of a Pyrazole Derivative
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Reaction Setup: In a round-bottom flask, dissolve 1-(5,6-dimethoxypyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
Alpha-Functionalization
The alpha-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the alpha-position.
Example: Alpha-Bromination
Alpha-bromination provides a key intermediate for further substitution reactions.
Figure 3: Alpha-Bromination. A schematic for the alpha-bromination of the title compound.
Causality in Experimental Choice: The choice of brominating agent (e.g., NBS or Br₂ in a suitable solvent) and reaction conditions (e.g., presence of a radical initiator for NBS or acid catalysis for Br₂) is critical to achieve selective alpha-bromination while minimizing side reactions on the electron-rich pyridine ring.
As a Precursor to Indanone Derivatives
Related dimethoxy-substituted ketones are precursors to indanone derivatives, which are important scaffolds in medicinal chemistry.[7] For instance, 5,6-dimethoxy-1-indanone derivatives have been synthesized and evaluated for their antimicrobial properties.[7] This suggests that 1-(5,6-dimethoxypyridin-2-yl)ethanone could potentially be utilized in similar synthetic strategies to access novel aza-indanone analogues.
Conclusion and Future Outlook
1-(5,6-Dimethoxypyridin-2-yl)ethanone is a high-value building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds.[2] Its well-defined reactivity, stemming from the interplay between the acetyl group, the pyridine nitrogen, and the activating methoxy substituents, provides chemists with a reliable and versatile tool for molecular construction. The accessibility of this compound from commercial suppliers further enhances its appeal for both academic research and industrial drug development.[8]
Future research will likely focus on expanding the repertoire of reactions in which this building block can participate, including asymmetric transformations and its use in the synthesis of complex natural product analogues and novel pharmaceutical agents. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic routes to valuable molecular targets.
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1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - NIH. Available from: [Link]
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1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis | ResearchGate. (2012, June 7). Available from: [Link]
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Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing). (2022, May 4). Available from: [Link]
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Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. - ResearchGate. Available from: [Link]
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Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl 3. Available from: [Link]
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(PDF) Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - ResearchGate. Available from: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30). Available from: [Link]
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1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. Novel Synthesis of Some Pyrazole and Pyrimidine Derivatives - MDPI. (2011, August 3). Available from: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9). Available from: [Link]
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